2-(Benzyloxy)benzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

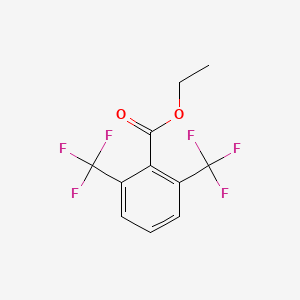

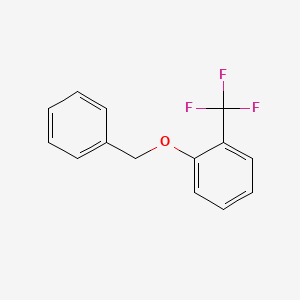

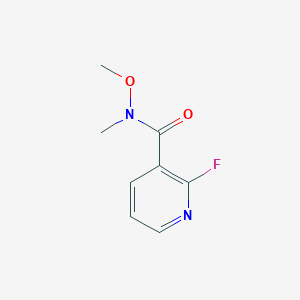

2-(Benzyloxy)benzotrifluoride is a chemical compound that is a derivative of benzotrifluoride. It is characterized by the presence of a benzyloxy group (C6H5CH2O-) and a trifluoromethyl group (CF3) attached to a benzene ring .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 2-benzyloxypyridine as a reagent. The process includes N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ . Another method involves the reaction of benzotrichloride or its derivatives with hydrogen fluoride in a gaseous phase .Molecular Structure Analysis

The molecular structure of this compound has been verified using various techniques such as FT-IR, 1H NMR, and mass spectroscopy . The end of the molecules connected to the benzotrifluoride moiety and the end of the phenylazo benzoate moiety have terminal alkoxy groups which can range in chain length from 6 to 12 carbons .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a reagent for the synthesis of benzyl ethers and esters . The choice of solvent (toluene vs. trifluorotoluene) can influence the outcome of these reactions .Physical And Chemical Properties Analysis

This compound is a clear colorless liquid with an aromatic odor. It has a flash point of 54°F. Its vapors are heavier than air and it is insoluble in water and slightly denser than water .Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in various chemical reactions, suggesting that its targets could be other reactant molecules in these reactions .

Mode of Action

2-Benzyloxy-benzotrifluoride is used as a reagent in chemical synthesis . It’s involved in reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets through these chemical reactions, leading to changes in the molecular structure of the targets .

Biochemical Pathways

It’s known that the compound is used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The strength of the carbon-fluorine bond in the compound suggests that it would be chemically very stable and highly resistant to biological degradation .

Result of Action

As a reagent in chemical reactions, its primary effect would be the transformation of reactant molecules into product molecules .

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)benzotrifluoride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. It is also relatively easy to handle and store. However, it is highly flammable and should be handled with care. It is also toxic and should be handled with protective equipment.

Future Directions

There are a number of potential future directions for the use of 2-(Benzyloxy)benzotrifluoride. One potential direction is the use of this compound in the synthesis of novel drugs and other organic compounds. Another potential direction is the use of this compound in the synthesis of new polymers and organometallic compounds. In addition, this compound could be used to further explore its biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

2-(Benzyloxy)benzotrifluoride is synthesized using a two-step reaction. The first step involves the reaction of benzyl bromide and sodium trifluoromethanesulfonate in a mixture of acetonitrile and water. The second step involves the reaction of the resulting product with trifluoromethanesulfonic anhydride. The reaction is carried out at room temperature and the product is isolated as a colorless oil.

Scientific Research Applications

2-(Benzyloxy)benzotrifluoride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds and drugs, including the anti-cancer drug pemetrexed. It has also been used in the synthesis of a variety of polymers, including polyurethanes and polystyrenes. In addition, this compound has been used in the synthesis of a variety of organometallic compounds, including those containing ruthenium and osmium.

Safety and Hazards

properties

IUPAC Name |

1-phenylmethoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKSXCATKBGGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)